1-Phthalazinecarbonitrile

Descripción general

Descripción

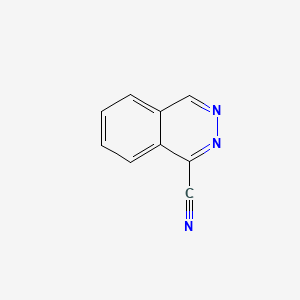

1-Phthalazinecarbonitrile is a heterocyclic compound with the molecular formula C₉H₅N₃. It is a derivative of phthalazine, which is a bicyclic compound consisting of a benzene ring fused with a pyridazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phthalazinecarbonitrile can be synthesized by heating the corresponding iodo compounds with copper cyanide in pyridine for a few minutes . The reaction involves the displacement of the iodo group by the cyano group, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of copper cyanide and pyridine as key reagents. The reaction conditions typically require controlled heating to ensure the efficient conversion of the starting materials to the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phthalazinecarbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalazine dicarboxylic acid using alkaline potassium permanganate.

Reduction: Zinc and hydrochloric acid can reduce it to form orthoxylylene diamine.

Substitution: The cyano group can be displaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Alkaline potassium permanganate.

Reduction: Zinc and hydrochloric acid.

Substitution: Copper cyanide in pyridine.

Major Products Formed:

Oxidation: Phthalazine dicarboxylic acid.

Reduction: Orthoxylylene diamine.

Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Phthalazinecarbonitrile has several scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and antitumor properties.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 1-phthalazinecarbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 and bind to gamma-aminobutyric acid receptors . The exact mechanism of action may vary depending on the specific application and the biological target involved.

Comparación Con Compuestos Similares

1-Phthalazinecarbonitrile can be compared with other similar compounds, such as:

Phthalazine: A parent compound with a similar bicyclic structure but without the cyano group.

Phthalazinone: A derivative with a keto group instead of the cyano group.

Phthalazine dicarboxylic acid: An oxidized form of phthalazine with two carboxylic acid groups.

Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

1-Phthalazinecarbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound (C8H6N2) features a phthalazine ring with a cyano group, which is integral to its biological activity. Its derivatives have been studied extensively for their potential in treating various conditions, including cancer, cardiovascular diseases, and infectious diseases.

Biological Activities

Antitumor Activity

Research indicates that this compound and its derivatives exhibit significant antitumor properties. A study showed that certain compounds derived from this structure inhibited tumor cell growth in vitro, with varying degrees of efficacy across different cancer cell lines (Table 1) .

| Compound | Tumor Cell Growth Inhibition (%) | Cell Lines Tested |

|---|---|---|

| 3a | 96 | NCI H460 |

| 3b | 100 | SK OV-3 |

| 3c | 28 | RKOP27 |

| 3d | 31 | SF-268 |

Mechanism of Action

The antitumor effects are attributed to various mechanisms:

- Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells.

- Aurora Kinase Inhibition : Compounds have been shown to inhibit Aurora kinases, which are crucial for cell division .

- Cell Cycle Arrest : Specific derivatives induce G2/M phase arrest in the cell cycle, preventing cancer cell proliferation .

Antimicrobial Properties

this compound derivatives also demonstrate antimicrobial activity against a range of pathogens. For example, certain compounds have shown effectiveness against drug-resistant strains of Leishmania parasites .

Cardiovascular Effects

Some analogs exhibit vasorelaxant properties and β-adrenergic blocking activity. These effects suggest potential applications in managing hypertension and other cardiovascular conditions .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for drug development. Modifications to the phthalazine core can significantly influence potency and selectivity. For instance:

- Substituents at specific positions on the phthalazine ring can enhance or diminish antitumor activity.

- Increased polarity in substituents has been correlated with reduced enzyme inhibition effectiveness .

Case Studies

Several case studies highlight the clinical relevance of this compound derivatives:

- Antitumor Screening : A focused library of phthalazine derivatives was subjected to in vitro screening against various tumor cell lines. The results indicated that modifications to the indole portion of the molecule significantly affected antitumor efficacy .

- Vasorelaxant Activity Assessment : A specific derivative was evaluated for its vasorelaxant effects in isolated porcine coronary arteries. The compound demonstrated potent activity, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Propiedades

IUPAC Name |

phthalazine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVARSCKGTCVGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227731 | |

| Record name | Phthalazine carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7694-81-7 | |

| Record name | Phthalazine carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalazine carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-Phthalazinecarbonitrile?

A1: this compound is an aromatic organic compound characterized by a phthalazine core with a nitrile group attached at the 1-position. The molecular formula is C9H5N3, and the molecular weight is 155.15 g/mol. [, , ]

Q2: How does this compound react with Grignard reagents?

A2: Research has shown that this compound exhibits diverse reactivity with various Grignard reagents (e.g., phenylmagnesium bromide, methylmagnesium iodide). These reactions primarily yield alkylphthalazines, with the specific products depending on the Grignard reagent used and reaction conditions. Interestingly, the reaction can also yield unexpected products such as 4-alkyl-3,4-dihydro-3-(1-phthalazinyl)-1-phthalazinecarbonitrile, showcasing a complex reaction mechanism. []

Q3: Can this compound undergo ring transformations?

A3: Yes, this compound demonstrates the ability to undergo ring transformation reactions. For instance, it participates in inverse-electron-demand Diels-Alder reactions with enamines and ynamines. This reaction pathway enables the formation of valuable naphthalene derivatives, highlighting its synthetic utility in organic chemistry. []

Q4: Are there analytical techniques available to study this compound?

A4: While specific analytical methods employed for this compound weren't detailed within the provided research, various techniques could be used to characterize and quantify it. These include: * Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy could provide structural information, while Infrared (IR) spectroscopy could identify functional groups. * Chromatography: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) could separate and quantify this compound in mixtures.* Mass Spectrometry (MS): This technique could be used to determine the compound's molecular weight and fragmentation pattern, providing further structural confirmation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.